molecular formula C7H4F2N2 B12086773 3-Amino-4,5-difluorobenzonitrile

3-Amino-4,5-difluorobenzonitrile

Katalognummer: B12086773
Molekulargewicht: 154.12 g/mol
InChI-Schlüssel: DBILIKJKUBILKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-4,5-difluorobenzonitrile: is an organic compound with the molecular formula C7H4F2N2 It is a derivative of benzonitrile, where the benzene ring is substituted with amino and difluoro groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Amino-4,5-difluorobenzonitrile involves the reaction of 3,4-difluorobenzonitrile with ammonia. The process typically includes the following steps:

Industrial Production Methods: In industrial settings, the preparation of this compound may involve the use of phase transfer catalysts and reducing agents to enhance the reaction efficiency and yield. The process is designed to be environmentally friendly, with recyclable solvents and catalysts .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Amino-4,5-difluorobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as halogens or alkylating agents can be used.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzonitriles, while oxidation can produce corresponding benzoic acids .

Wissenschaftliche Forschungsanwendungen

3-Amino-4,5-difluorobenzonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Amino-4,5-difluorobenzonitrile involves its interaction with specific molecular targets. The amino and difluoro groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

    3,5-Difluorobenzonitrile: Similar structure but lacks the amino group.

    4-Amino-3,5-difluorobenzonitrile: Similar but with different substitution pattern on the benzene ring.

Uniqueness: 3-Amino-4,5-difluorobenzonitrile is unique due to the specific positioning of the amino and difluoro groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions .

Eigenschaften

Molekularformel

C7H4F2N2

Molekulargewicht

154.12 g/mol

IUPAC-Name

3-amino-4,5-difluorobenzonitrile

InChI

InChI=1S/C7H4F2N2/c8-5-1-4(3-10)2-6(11)7(5)9/h1-2H,11H2

InChI-Schlüssel

DBILIKJKUBILKV-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1N)F)F)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.